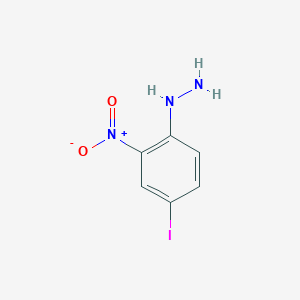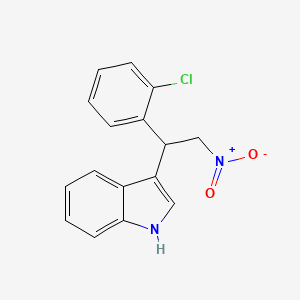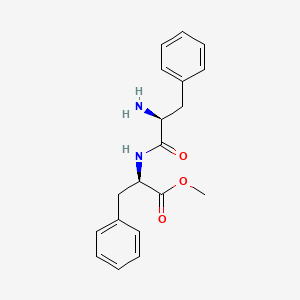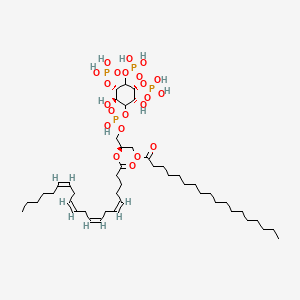
(4-Iodo-2-nitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Iodo-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5IN3O2 It is characterized by the presence of an iodine atom at the 4th position and a nitro group at the 2nd position on a phenyl ring, with a hydrazine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-2-nitrophenyl)hydrazine typically involves the nitration of 4-iodoaniline followed by the reduction of the nitro group to form the hydrazine derivative. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for the nitration step, followed by reduction using reagents such as tin(II) chloride in hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions: (4-Iodo-2-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Reduction: Common reducing agents include tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Reagents like boronic acids and palladium catalysts are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Reduction: The major product is (4-Amino-2-nitrophenyl)hydrazine.
Substitution: Depending on the nucleophile used, various substituted phenylhydrazines can be formed.
Scientific Research Applications
(4-Iodo-2-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (4-Iodo-2-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways and has potential therapeutic applications in the treatment of diseases .
Comparison with Similar Compounds
(4-Nitrophenyl)hydrazine: Similar structure but lacks the iodine atom.
(4-Iodo-2-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: (4-Iodo-2-nitrophenyl)hydrazine is unique due to the presence of both an iodine atom and a nitro group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for specific synthetic and research applications .
Properties
Molecular Formula |
C6H6IN3O2 |
|---|---|
Molecular Weight |
279.04 g/mol |
IUPAC Name |
(4-iodo-2-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H6IN3O2/c7-4-1-2-5(9-8)6(3-4)10(11)12/h1-3,9H,8H2 |
InChI Key |
CXCYKFQKCRJCGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)


![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)

![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
![1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate](/img/structure/B12852295.png)


![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B12852315.png)



